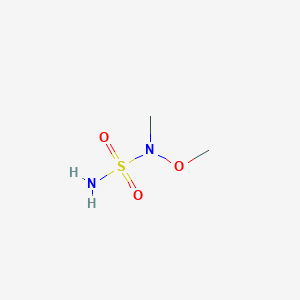
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide is a chemical compound with the molecular formula C6H2N4O6 It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and a diol functionality
Métodos De Preparación
The synthesis of 2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide typically involves the nitration of benzoxadiazole derivatives. One common method includes the reaction of benzoxadiazole with nitric acid under controlled conditions to introduce nitro groups at the desired positions. The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro groups and diol functionality play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with key biomolecules .
Comparación Con Compuestos Similares
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide can be compared with other similar compounds, such as:
Benzofurazan, 4,6-dinitro-, 1-oxide: This compound has a similar structure but lacks the diol functionality.
5,7-Dinitro-1,3-dihydro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide: This compound has amino groups instead of diol groups.
Benzofuroxan: This compound has a similar benzoxadiazole ring but different substituents.
The uniqueness of this compound lies in its specific combination of nitro groups and diol functionality, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
137678-12-7 |
|---|---|
Fórmula molecular |
C6H2N4O8 |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4,6-diol |
InChI |
InChI=1S/C6H2N4O8/c11-5-2(8(13)14)1-3(10(17)18-7-1)6(12)4(5)9(15)16/h11-12H |
Clave InChI |
LAQFYMVRPPATDQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C2=[N+](ON=C2C(=C1O)[N+](=O)[O-])[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





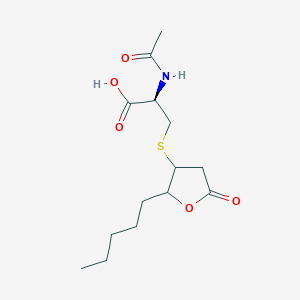

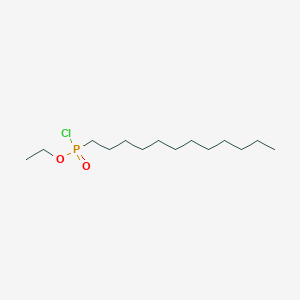
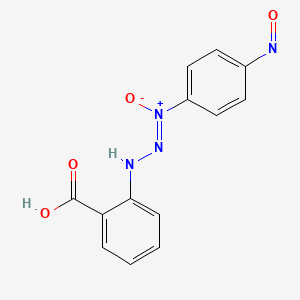
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
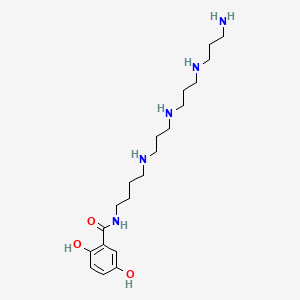
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
